molecular formula C17H20N2O7S B13758586 Thymidine,5'-(4-methylbenzenesulfonate)

Thymidine,5'-(4-methylbenzenesulfonate)

Cat. No.: B13758586
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-SNTRVMSOSA-N
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Description

5’-Tosyl Thymidine is a modified nucleoside derived from thymidine, where the 5’-hydroxyl group is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and biochemical research. Thymidine itself is a nucleoside component of DNA, pairing with deoxyadenosine in double-stranded DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl Thymidine typically involves the tosylation of thymidine. The process begins with the protection of the 3’- and 5’-hydroxyl groups of thymidine using silyl protecting groups. Tosyl chloride (TsCl) is then introduced to the reaction mixture, resulting in the formation of 5’-O-tosyl thymidine. The silyl protecting groups are subsequently removed under mild conditions using iodine in methanol .

Industrial Production Methods: While specific industrial production methods for 5’-Tosyl Thymidine are not extensively documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5’-Tosyl Thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5’-Tosyl Thymidine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis and function. The tosyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1

InChI Key

RSEWNGNFIIXLHN-SNTRVMSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

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